molecular formula C16H20N4O4 B2435526 N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide CAS No. 1252527-99-3

N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide

Cat. No.: B2435526
CAS No.: 1252527-99-3
M. Wt: 332.36
InChI Key: MFVLQKDPMJVXJT-UHFFFAOYSA-N
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Description

N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide is a complex organic compound that features a cyano group, an oxolane ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The nitrophenyl group may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyanoacetamides: These compounds share the cyano group and amide functionality, making them structurally similar.

    Nitrophenyl derivatives:

Uniqueness

N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide is unique due to the combination of its cyano, oxolane, and nitrophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-4-(4-nitroanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c17-10-15(12-7-9-24-11-12)19-16(21)2-1-8-18-13-3-5-14(6-4-13)20(22)23/h3-6,12,15,18H,1-2,7-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVLQKDPMJVXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C#N)NC(=O)CCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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